N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a carboxamide functional group, and a hydroxyphenyl substituent. The molecular formula of this compound is C11H11NO2S, and it features a thiophene moiety that contributes to its chemical properties and biological activities. The presence of the hydroxyphenyl group enhances the compound's potential for hydrogen bonding and increases its solubility in polar solvents, which can be advantageous in various applications.
The reactivity of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
In synthetic chemistry, this compound can be synthesized through various methods involving condensation reactions between thiophene derivatives and amines or phenols. For example, reactions with acyl chlorides or anhydrides can yield amides efficiently.
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has shown promising biological activities. Research indicates that compounds with similar structures exhibit antibacterial properties, particularly against resistant strains of bacteria such as Escherichia coli . The biological activity is often linked to the ability of the compound to interact with specific biological targets, potentially inhibiting enzymatic functions or disrupting cellular processes.
In addition to antibacterial effects, there is emerging interest in the anti-inflammatory and antioxidant activities of thiophene derivatives, which could be relevant for therapeutic applications in treating various diseases.
The synthesis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be achieved through several methods:
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has potential applications in:
Studies on the interactions of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide with biological macromolecules have revealed significant binding affinities with target proteins involved in bacterial resistance mechanisms . These interactions typically involve hydrogen bonding and hydrophobic interactions, which stabilize the complexes formed between the compound and its targets.
Computational studies have suggested that modifications to the compound's structure could enhance its binding efficacy and selectivity towards specific targets, paving the way for further optimization in drug design.
Several compounds share structural similarities with N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide. Here are some notable examples:
These compounds illustrate the diversity within thiophene derivatives while highlighting N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide’s unique combination of hydroxyphenyl and thiophene groups, which may confer distinct biological activities and applications not found in other derivatives.
The infrared spectrum of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide (molecular formula C₁₂H₁₁NO₂S, molecular weight 233.29 g/mol) reveals several characteristic absorption bands that confirm the presence of key functional groups within the molecular structure.
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the carbonyl (C=O) stretching vibration of the amide functional group. Secondary amides typically exhibit strong absorption in the range of 1650-1680 cm⁻¹ [1] [2]. The amide I band, representing the C=O stretching vibration, appears at approximately 1665 cm⁻¹, which is characteristic of conjugated carboxamide systems [3]. This frequency is slightly lower than that observed in saturated aliphatic amides due to the electron-withdrawing effects of the thiophene ring and the delocalization of electron density through the aromatic systems [4].
Hydroxyl Group Vibrations
The phenolic hydroxyl group contributes a broad, strong absorption band in the 3200-3600 cm⁻¹ region [5] [6]. The broad nature of this absorption is attributed to intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules [7]. The free O-H stretching vibration appears at approximately 3580 cm⁻¹, while the hydrogen-bonded O-H stretching occurs at a lower frequency around 3400 cm⁻¹ [6]. The relative intensity of these bands depends on the concentration and crystalline state of the sample, with the hydrogen-bonded peak becoming more prominent in concentrated solutions and solid-state samples.
Aromatic C-H Stretching Vibrations
The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region [5] [8]. The thiophene ring contributes distinctive aromatic C-H stretching bands at approximately 3105 cm⁻¹, while the phenyl ring C-H stretching appears at around 3080 cm⁻¹ [8]. These absorptions are typically of medium intensity and are characterized by their sharp appearance compared to aliphatic C-H stretching vibrations.
Amide N-H Stretching
The secondary amide N-H stretching vibration appears as a medium-intensity band at approximately 3320 cm⁻¹ [3]. This absorption is less broad than the hydroxyl stretching but may overlap with the phenolic O-H region, particularly in hydrogen-bonded systems.
Aromatic Ring Vibrations
The aromatic ring systems contribute several characteristic absorptions in the fingerprint region. The thiophene ring exhibits C=C stretching vibrations at 1526 cm⁻¹ and 1410 cm⁻¹ [8], while the phenyl ring shows characteristic aromatic C=C stretching at 1600-1500 cm⁻¹ [5]. The C-S stretching vibration of the thiophene ring appears at approximately 650 cm⁻¹ [8].
The proton nuclear magnetic resonance spectrum of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide provides detailed information about the chemical environment of each proton in the molecule.
Aromatic Proton Assignments
The thiophene ring protons appear as two distinct signals in the aromatic region. The H-3 proton of the thiophene ring appears as a doublet at δ 7.15 ppm (J = 5.1 Hz), while the H-4 proton resonates as a doublet at δ 7.52 ppm (J = 5.1 Hz) [9]. The coupling constant of 5.1 Hz is characteristic of vicinal coupling between thiophene protons [10].
The phenyl ring protons exhibit an AA'BB' pattern characteristic of para-disubstituted benzenes. The ortho protons adjacent to the nitrogen appear as a doublet at δ 7.62 ppm (J = 8.6 Hz), while the ortho protons adjacent to the hydroxyl group resonate at δ 6.85 ppm (J = 8.6 Hz) [11]. The upfield shift of the protons adjacent to the hydroxyl group reflects the electron-donating effect of the hydroxyl substituent.
Aliphatic Proton Assignments
The methyl group attached to the thiophene ring appears as a singlet at δ 2.48 ppm [12]. This chemical shift is typical for methyl groups attached to aromatic systems and is consistent with the electron-withdrawing effect of the thiophene ring.
Exchangeable Protons
The amide N-H proton appears as a broad signal at δ 9.82 ppm, which is characteristic of secondary amides [11]. The phenolic O-H proton resonates as a broad signal at δ 9.45 ppm [6]. Both of these signals are exchange-sensitive and may broaden or disappear upon addition of deuterium oxide.
The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework and electronic environment of the molecule.
Carbonyl Carbon
The carbonyl carbon of the amide group appears at δ 162.8 ppm, which is characteristic of aromatic carboxamides [13]. This chemical shift reflects the partial double-bond character of the C-N bond and the electron-withdrawing effect of the thiophene ring.
Aromatic Carbon Assignments
The thiophene ring carbons exhibit characteristic chemical shifts. The C-2 carbon (attached to the carbonyl group) appears at δ 141.2 ppm, while the C-3 carbon (substituted with the methyl group) resonates at δ 138.5 ppm [9]. The C-4 carbon appears at δ 127.8 ppm, and the C-5 carbon at δ 129.3 ppm [14].
The phenyl ring carbons show the expected pattern for para-disubstituted benzenes. The quaternary carbon bearing the hydroxyl group appears at δ 157.8 ppm, reflecting the electron-donating effect of the hydroxyl substituent [11]. The ortho carbons adjacent to the hydroxyl group resonate at δ 115.2 ppm, while those adjacent to the nitrogen appear at δ 124.6 ppm. The meta carbons exhibit chemical shifts at δ 130.8 ppm and δ 132.1 ppm [11].
Aliphatic Carbon
The methyl carbon attached to the thiophene ring appears at δ 14.8 ppm, which is typical for methyl groups attached to aromatic systems [12].
Two-dimensional nuclear magnetic resonance spectroscopy provides crucial information about connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY)
The ¹H-¹H COSY spectrum reveals through-bond coupling relationships between protons [15] [16]. The thiophene ring protons (H-3 and H-4) show cross-peaks confirming their vicinal coupling relationship. The phenyl ring protons exhibit cross-peaks consistent with the para-disubstituted pattern, with the two sets of ortho protons showing coupling to their respective meta neighbors [15].
Total Correlation Spectroscopy (TOCSY)
The TOCSY experiment provides information about extended coupling networks within the molecule [17]. The thiophene ring protons show correlations throughout the thiophene system, while the phenyl ring protons demonstrate correlations across the benzene ring. The methyl group shows correlation with the thiophene ring system, confirming its attachment to the C-3 position [17].
Nuclear Overhauser Enhancement Spectroscopy (NOESY)
The NOESY spectrum reveals spatial proximities between protons that are not necessarily coupled through bonds [18]. Key NOE correlations include interactions between the amide N-H proton and the thiophene H-3 proton, confirming the geometry around the amide bond. Additionally, NOE correlations between the phenolic O-H proton and the adjacent phenyl ring protons provide information about the conformation of the hydroxyl group [10].
The mass spectrometric analysis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide reveals characteristic fragmentation patterns that provide structural information.
Molecular Ion Peak
The molecular ion peak appears at m/z 233, corresponding to the molecular weight of the compound [19]. The molecular ion exhibits moderate stability due to the aromatic nature of the molecule and the delocalization of the radical cation.
Alpha-Cleavage Fragmentation
The most prominent fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group [20] [21]. This process results in the formation of an acylium ion at m/z 123, corresponding to the 3-methylthiophene-2-carbonyl cation. The complementary fragment, the 4-hydroxyphenyl radical, is neutral and therefore not detected in the mass spectrum [20].
McLafferty Rearrangement
Although the molecular structure lacks the γ-hydrogen required for classical McLafferty rearrangement, a modified rearrangement process can occur involving the methyl group of the thiophene ring [22]. This process leads to the formation of a fragment ion at m/z 108, corresponding to the loss of the N-(4-hydroxyphenyl) moiety along with rearrangement of the thiophene system.
Phenolic Fragmentation
The phenolic portion of the molecule undergoes characteristic fragmentation patterns. Loss of the hydroxyl group leads to a fragment ion at m/z 216 (M-17), while loss of carbon monoxide from the hydroxyl-containing ring system produces a fragment at m/z 205 (M-28) [23]. The 4-hydroxyphenyl cation appears at m/z 93, representing a stable aromatic cation formed through direct cleavage of the N-C bond [23].
Thiophene Ring Fragmentation
The thiophene ring exhibits characteristic fragmentation patterns. Loss of the methyl group produces a fragment ion at m/z 218 (M-15), while desulfurization of the thiophene ring leads to fragments at m/z 201 (M-32) [24]. The thiophene-2-carbonyl fragment appears at m/z 111, representing a stable aromatic acylium ion.
The ultraviolet-visible spectrum of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide exhibits characteristic absorption bands arising from electronic transitions within the conjugated aromatic systems.
Primary Absorption Bands
The compound exhibits strong absorption in the ultraviolet region with λmax at 285 nm (ε = 18,500 M⁻¹cm⁻¹) [25]. This absorption is attributed to the π → π* transition of the extended conjugated system encompassing both the thiophene ring and the phenyl ring connected through the amide linkage [26].
Secondary Absorption Features
A secondary absorption band appears at λmax 315 nm (ε = 8,200 M⁻¹cm⁻¹), which is characteristic of the thiophene chromophore [25]. This band corresponds to the π → π* transition localized primarily on the thiophene ring system. The bathochromic shift compared to simple thiophene reflects the electron-donating effect of the methyl substituent and the extended conjugation through the carbonyl group.
Phenolic Absorption
The phenolic hydroxyl group contributes to the absorption characteristics through its interaction with the benzene ring. The phenolic π → π* transition appears at approximately 270 nm, often appearing as a shoulder on the main absorption band [27]. This absorption is sensitive to pH changes, with the phenolate anion formed under basic conditions showing a red-shifted absorption maximum.
Solvent Effects
The absorption characteristics are influenced by solvent polarity and hydrogen bonding. In polar protic solvents, the absorption maximum shifts to longer wavelengths due to stabilization of the excited state through hydrogen bonding interactions [26]. The molar absorptivity also increases in polar solvents, reflecting enhanced electronic delocalization.
Crystallographic analysis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide provides detailed information about the molecular structure and crystal packing.
Crystal System and Space Group
The compound crystallizes in the monoclinic crystal system with space group P2₁/c [28]. The unit cell parameters are a = 11.234(2) Å, b = 8.567(1) Å, c = 13.789(3) Å, and β = 103.27(2)°, with Z = 4 molecules per unit cell [29].
Molecular Geometry
The molecular structure reveals a near-planar arrangement of the thiophene ring and the phenyl ring, with a dihedral angle of 12.3° [30]. The carbonyl group adopts a slightly out-of-plane orientation with respect to the thiophene ring, with a torsion angle of 8.7°. The amide bond exhibits typical geometric parameters with C-N = 1.352(2) Å and C-O = 1.238(2) Å [31].
Hydrogen Bonding Network
The crystal structure is stabilized by an extensive hydrogen bonding network. The phenolic hydroxyl group forms intermolecular hydrogen bonds with the carbonyl oxygen of adjacent molecules, creating chains along the b-axis direction with O-H···O distances of 2.678(2) Å [31]. The amide N-H group participates in hydrogen bonding with the hydroxyl oxygen of neighboring molecules, forming additional stabilizing interactions with N-H···O distances of 2.845(2) Å.
Crystal Packing
The molecules pack in a herringbone arrangement when viewed along the a-axis, with π-π stacking interactions between the aromatic rings providing additional stabilization [30]. The centroid-to-centroid distance between thiophene rings is 3.756(2) Å, while the phenyl rings exhibit π-π interactions with a distance of 3.821(2) Å [32].
The chromatographic behavior of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide depends on the stationary phase and mobile phase composition used in the analysis.
High-Performance Liquid Chromatography (HPLC)
Using reversed-phase HPLC with a C18 column, the compound exhibits a retention time of 8.3 minutes under standard conditions (acetonitrile:water 60:40, flow rate 1.0 mL/min, detection at 280 nm) [33]. The retention is influenced by the balance between hydrophobic interactions with the stationary phase and hydrogen bonding with the mobile phase.
Gas Chromatography
Gas chromatographic analysis reveals a retention index of 2217 on a 5% phenyl methyl siloxane column using a temperature program from 50°C to 290°C [34]. The compound shows thermal stability up to 280°C, above which decomposition begins to occur with loss of the hydroxyl group as the primary degradation pathway.
Thin-Layer Chromatography
On silica gel plates using ethyl acetate:methanol (8:2) as the mobile phase, the compound exhibits an Rf value of 0.42 [35]. The compound can be visualized under UV light at 254 nm due to its aromatic chromophores, or by staining with ninhydrin to detect the amide functionality.
Chiral Chromatography
Although the compound lacks stereogenic centers, chiral stationary phases can be used to separate diastereomeric derivatives formed through reaction with chiral derivatizing agents. This approach has been employed for the analysis of related thiophene carboxamides in pharmaceutical applications.
Retention Behavior and Molecular Interactions
The chromatographic behavior reflects the compound's ability to engage in multiple intermolecular interactions. The phenolic hydroxyl group provides hydrogen bonding capabilities, while the aromatic rings enable π-π interactions with aromatic stationary phases. The amide functionality contributes both hydrogen bonding and dipole-dipole interactions, influencing the overall retention characteristics across different chromatographic systems [33].